

3-(4-Bromophenyl)prop-2-yn-1-ol chemical properties

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Compound of Interest

Compound Name: 3-(4-Bromophenyl)prop-2-yn-1-ol

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An In-depth Technical Guide to the Chemical Properties and Applications of **3-(4-Bromophenyl)prop-2-yn-1-ol**

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **3-(4-bromophenyl)prop-2-yn-1-ol**, a versatile bifunctional molecule of significant interest to researchers in medicinal chemistry, drug development, and materials science. Its unique structure, featuring a brominated aromatic ring, a reactive terminal alkyne, and a primary alcohol, makes it a valuable building block for synthesizing complex molecular architectures. We will delve into its synthesis, spectral characteristics, reactivity, and safe handling protocols, providing expert insights grounded in established chemical principles.

Physicochemical and Structural Properties

3-(4-Bromophenyl)prop-2-yn-1-ol is a solid at room temperature. The molecule's key structural features—the rigid phenylacetylene core and the polar hydroxyl group—govern its physical properties and reactivity. The bromine atom provides a site for further cross-coupling reactions, while the propargyl alcohol moiety is amenable to both "click" chemistry and standard alcohol transformations.

Table 1: Core Physicochemical Properties of **3-(4-Bromophenyl)prop-2-yn-1-ol** and Related Structures

Property	Value (for 1-(4-bromophenyl)prop-2-yn-1-ol)	Reference	Rationale for Relevance
Molecular Formula	C ₉ H ₇ BrO	[1]	Defines the elemental composition and molar mass.
Molecular Weight	211.05 g/mol	[1]	Essential for stoichiometric calculations in synthesis.
Exact Mass	209.96803 Da	[1]	Critical for high-resolution mass spectrometry analysis.
Appearance	Expected to be an off-white to pale yellow solid.	N/A (Inference)	Based on common appearance of similar aryl alkynes.
XLogP3-AA	2.0	[1]	Indicates moderate lipophilicity, relevant for solubility and biological interactions.
Hydrogen Bond Donor Count	1	[1]	The hydroxyl group can act as a hydrogen bond donor.
Hydrogen Bond Acceptor Count	1	[1]	The oxygen atom can act as a hydrogen bond acceptor.
Topological Polar Surface Area	20.2 Å ²	[1]	Influences transport properties and membrane permeability.

Note: Experimental data for the title compound is limited; properties are based on its structural isomer, 1-(4-bromophenyl)prop-2-yn-1-ol, which serves as a reliable proxy.

Synthesis via Sonogashira Coupling: A Mechanistic Perspective

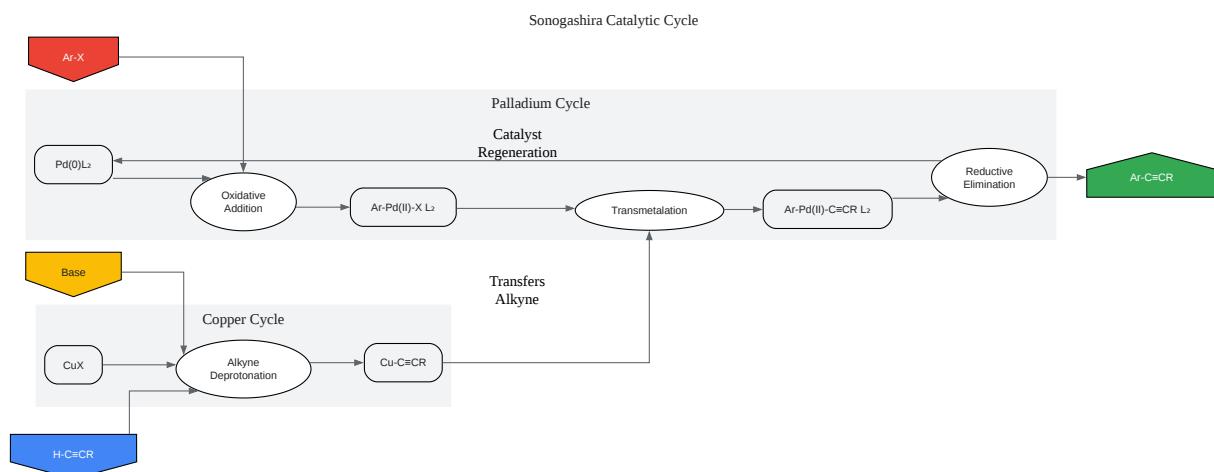
The premier method for constructing the aryl-alkyne bond in **3-(4-bromophenyl)prop-2-yn-1-ol** is the Sonogashira cross-coupling reaction.^[2] This powerful transformation couples a terminal alkyne with an aryl halide.

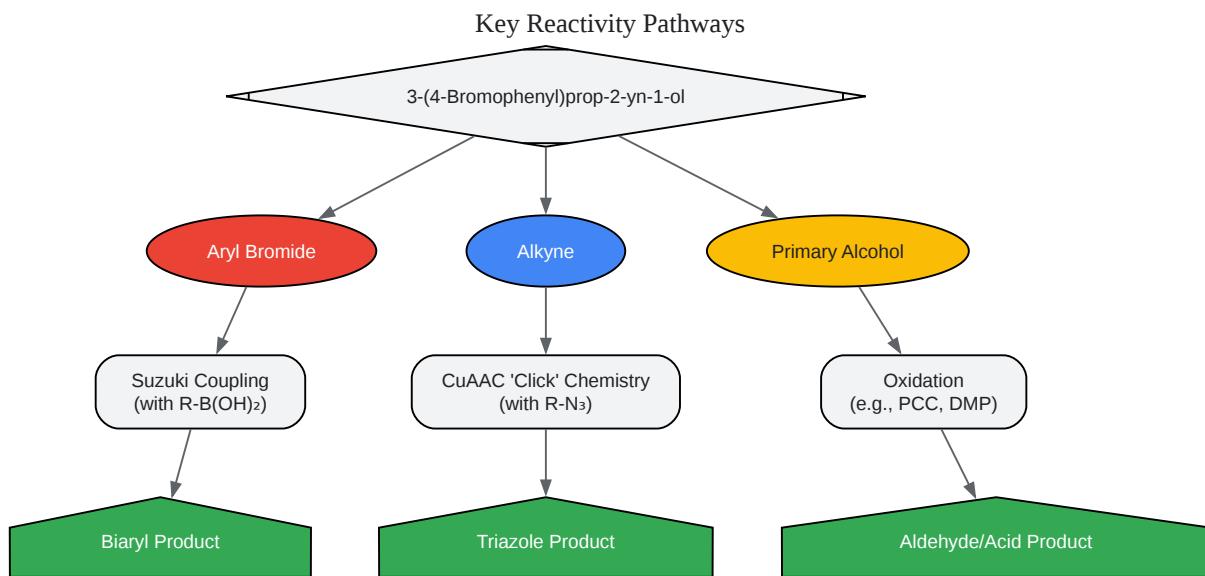
Causality in Experimental Design:

- Choice of Substrates: The most logical precursors are propargyl alcohol (prop-2-yn-1-ol) and an aryl halide like 1-bromo-4-iodobenzene. The use of 1-bromo-4-iodobenzene is strategic; the carbon-iodine bond is significantly more reactive towards oxidative addition to the palladium(0) catalyst than the carbon-bromine bond, allowing for selective coupling at the iodo-position while preserving the bromo- group for subsequent modifications.
- Catalytic System: The classic Sonogashira protocol employs a dual-catalyst system.^{[3][4]}
 - Palladium(0) Catalyst: (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{PdCl}_2(\text{PPh}_3)_2$) is the primary catalyst that facilitates the cross-coupling cycle.
 - Copper(I) Co-catalyst: (e.g., CuI) acts as a co-catalyst to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. This significantly accelerates the reaction and allows for milder conditions compared to copper-free variants.^[2]
 - Amine Base: (e.g., triethylamine or diisopropylamine) is crucial for neutralizing the hydrogen halide byproduct and for deprotonating the terminal alkyne.

Workflow and Catalytic Cycle Diagram

The synthesis involves the careful orchestration of these components under an inert atmosphere to prevent catalyst degradation and unwanted side reactions.





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